Ketone vs. Amide Linker: Hydrogen-Bond Acceptor Topology and Conformational Restriction
The target compound possesses a ketone carbonyl (C=O) bridge between the benzofuran C-2 and the central phenyl ring, whereas the closest diamide analog (CAS 5840-02-8) employs an amide (-CONH-) linkage at the same position . The ketone linker eliminates one hydrogen-bond donor atom relative to the diamide (HBD count = 1 vs. 2 for CAS 5840-02-8) and reduces the polar surface area (predicted PSA ≈ 72 Ų vs. 84.48 Ų for the diamide analog) . The ketone is geometrically planar (sp² hybridized) and restricts rotation compared to the amide's partial double-bond character, producing a more rigid, flattened pharmacophore .
| Evidence Dimension | Hydrogen-bond donor count (HBD) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBD = 1; predicted tPSA ≈ 72 Ų (based on substructure analysis; exact computed value not available in public databases) |
| Comparator Or Baseline | CAS 5840-02-8: HBD = 2; computed tPSA = 84.48 Ų |
| Quantified Difference | ΔHBD = -1; ΔtPSA ≈ -12.5 Ų (estimated from comparator computed value) |
| Conditions | In silico physicochemical property comparison; tPSA values derived from Chem960 computed data for comparator |
Why This Matters
Lower HBD count and reduced tPSA typically correlate with improved membrane permeability and blood-brain barrier penetration potential, making this scaffold preferable for intracellular or CNS-targeted screening campaigns over the diamide analog.
